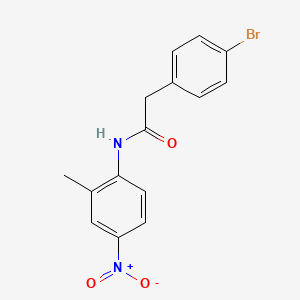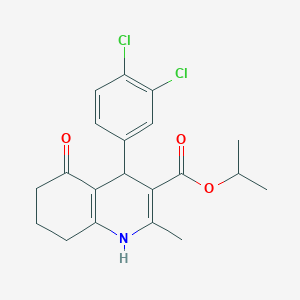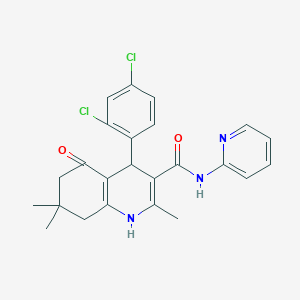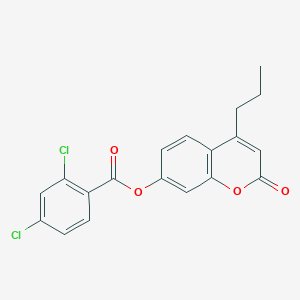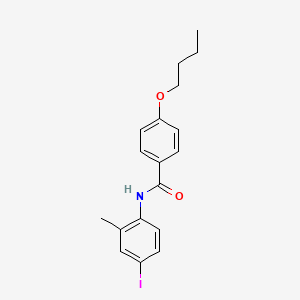
4-butoxy-N-(4-iodo-2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(4-iodo-2-methylphenyl)benzamide, also known as BIMB-3028, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides, which are known to have various biological activities. BIMB-3028 has been found to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Wirkmechanismus
The exact mechanism of action of 4-butoxy-N-(4-iodo-2-methylphenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB activation and subsequent cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to enhance the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to inhibit the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to sites of inflammation. In addition, this compound has been found to inhibit the activation of T cells and the proliferation of B cells, further supporting its anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-butoxy-N-(4-iodo-2-methylphenyl)benzamide has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. It has been extensively studied for its biological activities, making it a well-established tool compound for the investigation of immune and inflammatory pathways. However, one limitation of this compound is its relatively low potency compared to other NF-κB inhibitors. This may limit its efficacy in certain experimental settings and may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of 4-butoxy-N-(4-iodo-2-methylphenyl)benzamide. One potential application is in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Further studies are needed to determine the efficacy and safety of this compound in these diseases. Another future direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of this compound. This may lead to the identification of new targets for the development of novel therapeutic agents. Finally, the optimization of the synthesis of this compound and the development of more potent analogs may further enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-butoxy-N-(4-iodo-2-methylphenyl)benzamide involves the reaction between 4-iodo-2-methylbenzoic acid and 4-aminobutyl ether hydrochloride, followed by the condensation with butyric anhydride. The final product is obtained after purification through column chromatography. The synthesis of this compound has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(4-iodo-2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to enhance the production of anti-inflammatory cytokines, such as IL-10. This dual effect on cytokine production makes this compound a potentially powerful therapeutic agent for the treatment of inflammatory and autoimmune diseases.
Eigenschaften
IUPAC Name |
4-butoxy-N-(4-iodo-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO2/c1-3-4-11-22-16-8-5-14(6-9-16)18(21)20-17-10-7-15(19)12-13(17)2/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCXTPRMABLKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5015554.png)
![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5015557.png)
![N-(2-cyanophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5015561.png)
![1-acetyl-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B5015568.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5015572.png)
![N-methyl-1-[1-(4-morpholinyl)cyclohexyl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5015577.png)
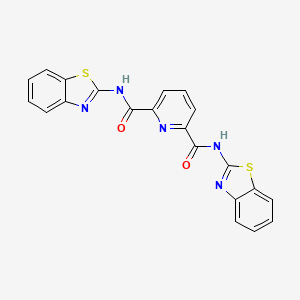
![2-(3-fluorophenyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5015600.png)
![N-(4-chlorobenzyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5015605.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5015620.png)
